Enhanced Lipophilicity Drives Differential Partitioning and Membrane Permeability Relative to Parent Succinic Acid
2-(Methylthio)succinic acid exhibits a calculated LogP value of 0.27730, representing a substantial increase in lipophilicity compared to unsubstituted succinic acid (LogP = -0.59) . This LogP shift of approximately +0.87 log units corresponds to a roughly 7.4-fold increase in octanol-water partition coefficient, a critical parameter governing passive membrane diffusion and tissue distribution. This quantitative difference is meaningful for researchers seeking to optimize compound bioavailability or design more membrane-permeable succinate-based probes, where unsubstituted succinic acid would exhibit significantly lower cellular uptake .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.27730 |
| Comparator Or Baseline | Succinic acid: LogP = -0.59 |
| Quantified Difference | ΔLogP ≈ +0.87 (≈ 7.4× higher octanol-water partition coefficient) |
| Conditions | Calculated LogP values from standard cheminformatics prediction algorithms |
Why This Matters
The 7.4-fold increase in partition coefficient directly impacts compound selection for applications requiring enhanced membrane permeability or altered tissue distribution profiles.
